Sodium isethionate Sodium isethionate A colorless, syrupy, strongly acidic liquid that can form detergents with oleic acid.
Brand Name: Vulcanchem
CAS No.: 1562-00-1
VCID: VC20952086
InChI: InChI=1S/C2H6O4S.Na/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6);
SMILES: C(CS(=O)(=O)[O-])O.[Na+]
Molecular Formula: C2H6NaO4S
Molecular Weight: 149.12 g/mol

Sodium isethionate

CAS No.: 1562-00-1

Cat. No.: VC20952086

Molecular Formula: C2H6NaO4S

Molecular Weight: 149.12 g/mol

* For research use only. Not for human or veterinary use.

Sodium isethionate - 1562-00-1

CAS No. 1562-00-1
Molecular Formula C2H6NaO4S
Molecular Weight 149.12 g/mol
IUPAC Name sodium;2-hydroxyethanesulfonate
Standard InChI InChI=1S/C2H6O4S.Na/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6);
Standard InChI Key GTDMIKVRZPGMFX-UHFFFAOYSA-N
Isomeric SMILES C(CS(=O)(=O)[O-])O.[Na+]
SMILES C(CS(=O)(=O)[O-])O.[Na+]
Canonical SMILES C(CS(=O)(=O)O)O.[Na]

Chemical Identity and Structure

Sodium isethionate, also known as sodium 2-hydroxyethanesulfonate or isethionic acid sodium salt, is an organic sulfonate salt with the molecular formula C2H5NaO4S and a molecular weight of 148.11 g/mol . Its Chemical Abstracts Service (CAS) registry number is 1562-00-1, which uniquely identifies this chemical compound in scientific literature and regulatory frameworks .
The compound features a hydroxyethyl group attached to a sulfonate moiety, with sodium serving as the counterion. This structure gives sodium isethionate its characteristic properties as an amphoteric surfactant, making it valuable in various applications .

Nomenclature and Synonyms

Sodium isethionate is recognized by several synonyms in scientific and commercial contexts:

  • Sodium 2-hydroxyethanesulfonate

  • Isethionic acid sodium salt

  • 2-Hydroxyethanesulfonic acid sodium salt

  • Sodium hydroxyethylsulfonate

  • Ethanesulfonic acid, 2-hydroxy-, monosodium salt

  • Sodium 2-hydroxyethanesulphonate

  • Sodium beta-hydroxyethanesulfonate

Chemical Identification Parameters

ParameterIdentification
CAS Number1562-00-1
Molecular FormulaC2H5NaO4S
Molecular Weight148.11 g/mol
MDL NumberMFCD00007534
InChI KeyLADXKQRVAFSPTR-UHFFFAOYSA-M
PubChem CID517063
IUPAC Namesodium;2-hydroxyethanesulfonate
SMILESC(CS(=O)(=O)[O-])O.[Na+]
BRN3633992
Table 1: Chemical Identification Parameters of Sodium Isethionate

Physical and Chemical Properties

Sodium isethionate appears as a white fine powder at room temperature and atmospheric pressure. It is hygroscopic in nature, meaning it readily absorbs moisture from the air, which necessitates proper storage conditions .

Physical Properties

The compound has a high melting point of 191-194°C, indicating strong ionic interactions within its crystal structure. Its density is approximately 1762.7 kg/m³ at 20°C, with a bulk density of 800 kg/m³ .

Chemical Properties

Sodium isethionate is highly soluble in water (0.1 g/mL), forming clear, colorless solutions. The pH of its aqueous solution ranges from 7.0 to 11.0 (20g/L, H₂O, 20°C), indicating a slightly basic character . This pH range contributes to its compatibility with various formulation components in personal care products.
The compound exhibits good stability under normal conditions but is hygroscopic and should be stored below 30°C. It is incompatible with strong oxidizing agents and strong acids, which can compromise its stability .

PropertyValue
Physical StateWhite fine powder
Melting Point191-194°C
Density1762.7 kg/m³ at 20°C
Bulk Density800 kg/m³
Solubility in Water0.1 g/mL, clear, colorless
pH7.0-11.0 (20g/L, H₂O, 20°C)
Storage TemperatureBelow 30°C
LogP-4.6 at 20°C
StabilityStable; hygroscopic
IncompatibilitiesStrong oxidizing agents, strong acids
FlammabilityNon-flammable
Table 2: Physical and Chemical Properties of Sodium Isethionate

Synthesis and Production

The industrial production of sodium isethionate primarily involves the condensation reaction between sodium bisulfite and ethylene oxide .

Industrial Synthesis

The standard synthesis procedure involves the following steps:

  • Preparation of sodium hydrogen sulfite solution (typically 35 wt%) in a reaction vessel

  • Temperature maintenance at approximately 40°C

  • Addition of a catalyst (such as Sn-beta)

  • Slow introduction of ethylene oxide

  • Continuation of the reaction for about 30 minutes

  • Dilution with purified water to achieve the desired concentration
    The reaction yield using this method can reach up to 99.7%, making it an efficient industrial process .

Alternative Methods

Alternative synthesis methods for sodium isethionate have been explored, though the condensation of sodium bisulfite with ethylene oxide remains the most commercially viable approach. Some research has focused on optimizing reaction conditions, catalyst selection, and purification processes to enhance yield and product quality .

Applications and Uses

Sodium isethionate finds diverse applications across multiple industries due to its favorable properties as a surfactant, emulsifier, and thickening agent.

Pharmaceutical Applications

In the pharmaceutical industry, sodium isethionate serves as:

  • A surfactant, emulsifier, and thickener in various formulations

  • An ingredient in oral liquids, injections, and ointments

  • A potential substitute for bisphenol A in the manufacture of sterile injection bottles and infusion bags
    Its good solubility and stability make it particularly valuable for pharmaceutical formulations where consistent performance is critical .

Personal Care and Cosmetic Applications

The compound has gained significant recognition in personal care products due to its mild nature and excellent performance characteristics:

  • Functions as an amphoteric detergent in bar soaps

  • Produces dense lather in addition to soap lather

  • Acts as an anti-static agent in shampoos

  • Works effectively in both soft and hard water conditions

  • Provides gentle cleansing without irritating or drying the skin
    Sodium isethionate increases formulation stability, improves detergency in hard water, and contributes to skin-friendly properties in personal care products. These characteristics have made it a preferred ingredient in shampoos, body washes, hand sanitizers, and cleansing bars .

Daily Chemical Products

Beyond personal care, sodium isethionate is utilized in:

  • Toothpaste formulations

  • Dishwashing detergents

  • Various cleaning products

  • Surface-active agents

  • Disinfectants
    Its efficacy in removing oils and dirt while maintaining skin hydration makes it particularly valuable in household cleaning products .

Toxicological Profile

Extensive toxicological assessments have established a safety profile for sodium isethionate, supporting its use in consumer products.

Acute and Subchronic Toxicity

In acute toxicity studies, rats administered sodium isethionate at doses of 5000 mg/kg body weight showed no significant adverse effects .
A repeated oral dose toxicity study in Wistar rats evaluated doses of 50, 200, or 1000 mg/kg body weight/day, establishing a No Observed Adverse Effect Level (NOAEL) of 200 mg/kg/day .

Dermal and Ocular Effects

Dermal and ocular irritation studies conducted on New Zealand White rabbits demonstrated that sodium isethionate is neither a dermal irritant nor an ocular irritant, supporting its safe use in personal care products that come into contact with skin and potentially eyes .

Developmental and Reproductive Toxicity

Teratogenicity studies in Wistar rat dams receiving daily oral treatments of 0, 50, 200, or 1000 mg/kg sodium isethionate during days 0 through 20 of gestation showed no teratogenic effects. Both maternal and fetal NOAELs were determined to be 1000 mg/kg body weight/day, indicating minimal reproductive or developmental concerns .

Usage Concentrations

According to the Cosmetic Ingredient Review (CIR) Safety Assessment, the maximum use concentration range for sodium isethionate in cosmetic products is 0.1% to 5%, with the highest concentration (5%) reported in bath soaps and detergents .

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